
Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functionalization at specific positions.
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the indole with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Condensation: The formyl group can undergo condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions
Oxidation: KMnO4 (potassium permanganate) or CrO3 (chromium trioxide) in acidic conditions.
Reduction: NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Primary amines under mild heating.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indoles.
Condensation: Schiff bases.
Aplicaciones Científicas De Investigación
Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and specificity, while the formyl group can participate in covalent bonding with target molecules.
Comparación Con Compuestos Similares
Ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the fluorine and methyl groups, resulting in different chemical properties and biological activities.
5-Fluoro-1H-indole-2-carboxylate: Lacks the formyl and methyl groups, which may affect its reactivity and applications.
7-Methyl-1H-indole-2-carboxylate:
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H12FNO3 |
|---|---|
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
ethyl 5-fluoro-3-formyl-7-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)12-10(6-16)9-5-8(14)4-7(2)11(9)15-12/h4-6,15H,3H2,1-2H3 |
Clave InChI |
BRVOXAQMEXQFJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



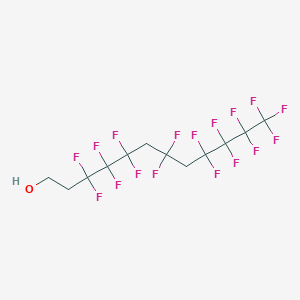
![N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12830954.png)
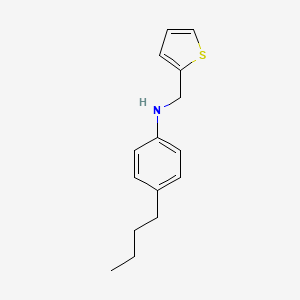
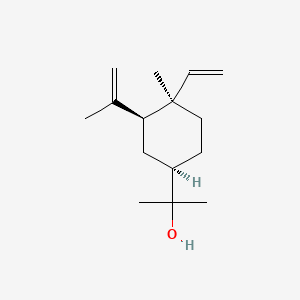
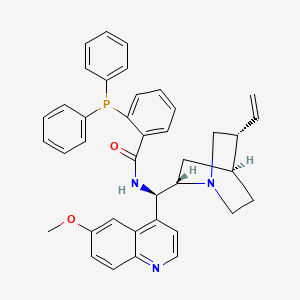

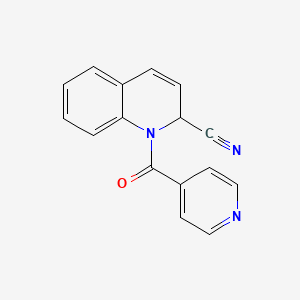
![1-(4-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12831001.png)

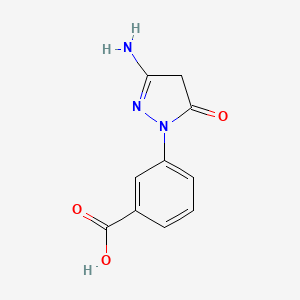

![3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide](/img/structure/B12831036.png)

